Product packaging for Miransertib HCl(Cat. No.:CAS No. 1313883-00-9)

Miransertib HCl

Cat. No.: B609052
CAS No.: 1313883-00-9
M. Wt: 468.99
InChI Key: DRHSWSSVIKDJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miransertib HCl (also known as ARQ 092) is an investigational, orally bioavailable, potent, and selective allosteric pan-AKT inhibitor. It targets the key mediators of the PI3K/AKT/mTOR signaling pathway—AKT1, AKT2, and AKT3—with high enzymatic potency, demonstrating IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively . As an allosteric inhibitor, Miransertib binds to a unique pocket formed by the pleckstrin homology (PH) and kinase domains, an action that blocks the membrane translocation of inactive AKT and can even dephosphorylate the membrane-associated active form, thereby effectively perturbing AKT pathway activity . This mechanism offers a distinct advantage by achieving very high kinase selectivity. In vitro, this compound demonstrates robust anti-proliferative effects across a wide spectrum of cancer cell lines, showing particular efficacy in leukemia, breast, endometrial, and colorectal cancer models . Research indicates its potency is more pronounced in cancer cell lines harboring PIK3CA/PIK3R1 mutations . Treatment with Miransertib reduces phosphorylation of AKT and its downstream targets, such as PRAS40 and GSK3β, in a concentration-dependent manner, confirming its targeted action on the pathway . Furthermore, it serves as a potent inhibitor of the oncogenic AKT1-E17K mutant protein . Beyond oncology, studies using cells from sickle cell disease patients have shown that Miransertib can significantly block αMβ2 integrin function in neutrophils and reduce activation markers in platelets, suggesting potential research applications in hematological disorders . In vivo studies have validated its efficacy. For instance, oral administration of this compound significantly inhibits tumor growth in a human xenograft mouse model of endometrial adenocarcinoma . The compound has also shown favorable pharmacokinetic properties in animal models, including good oral bioavailability and a half-life that supports once-daily dosing . A Phase 1 clinical trial for solid tumors and malignant lymphoma has been completed, indicating a transition into clinical-stage investigation . Given its comprehensive profile, this compound is a critical research tool for exploring PI3K/AKT-driven tumors, Proteus syndrome, and other conditions linked to this signaling pathway. This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25ClN6 B609052 Miransertib HCl CAS No. 1313883-00-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSWSSVIKDJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Miransertib Hcl

Mechanism of Action as an Allosteric AKT Inhibitor

Miransertib (B560090) HCl is recognized as a potent, selective, and orally bioavailable allosteric inhibitor of the AKT pathway. selleckchem.comselleck.co.jp Its mechanism of action is distinct from ATP-competitive inhibitors, targeting the serine/threonine kinase AKT, also known as protein kinase B (PKB). medkoo.comrsc.org This pathway is a critical component of the PI3K/AKT/mTOR signaling cascade, which governs essential cellular functions including cell growth, survival, proliferation, and apoptosis. nih.gov

Miransertib's allosteric inhibition interferes with the conformational changes necessary for AKT activation. rsc.org It binds to both the active and inactive forms of AKT. probes-drugs.org This interaction prevents the recruitment of inactive AKT to the cell membrane and promotes the dephosphorylation of the active, membrane-bound form, thereby attenuating its activity. nih.govglpbio.com This mode of action allows Miransertib to be effective in contexts where the PI3K/AKT pathway is hyperactivated, such as in certain cancers. selleckchem.comglpbio.com

Targeting AKT Isoforms (AKT1, AKT2, AKT3) and Specificity

The AKT family of kinases comprises three highly homologous but functionally distinct isoforms: AKT1, AKT2, and AKT3. embopress.orgbiorxiv.org Miransertib has been shown to inhibit all three isoforms. nih.gov While it is considered a pan-AKT inhibitor, some studies suggest a higher specificity for the AKT1 isoform. embopress.orgbiorxiv.org The compound is also a potent inhibitor of the AKT1-E17K mutant protein. medchemexpress.commedchemexpress.com The inhibition of all three AKT isoforms is likely to contribute to its therapeutic effects by attenuating processes such as thrombosis and inflammation. selleckchem.comglpbio.com

The inhibitory potency of Miransertib against the three AKT isoforms has been quantified through the determination of its IC50 values. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. Multiple sources have reported IC50 values for Miransertib, with slight variations.

One set of reported IC50 values is:

AKT1: 2.7 nM selleck.co.jpmedchemexpress.commedchemexpress.comselleckchem.com

AKT2: 14 nM selleck.co.jpmedchemexpress.commedchemexpress.comselleckchem.com

AKT3: 8.1 nM selleck.co.jpmedchemexpress.commedchemexpress.comselleckchem.com

Another source provides the following IC50 values:

AKT1: 5.0 nM medkoo.com

AKT2: 4.5 nM medkoo.com

AKT3: 16 nM medkoo.com

These values confirm Miransertib as a potent inhibitor of all three AKT isoforms in the low nanomolar range.

AKT IsoformIC50 (nM) - Source 1IC50 (nM) - Source 2
AKT12.75.0
AKT2144.5
AKT38.116

Impact on AKT Activation and Phosphorylation (e.g., p-AKT S473, p-AKT T308)

The activation of AKT is a multi-step process that involves its translocation to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the hydrophobic motif. Miransertib has been demonstrated to effectively inhibit the phosphorylation of AKT at both of these sites. medchemexpress.commedchemexpress.com

Studies have shown that treatment with Miransertib leads to a dose-dependent reduction in the levels of phosphorylated AKT (p-AKT). embopress.orgbiorxiv.org For instance, in both AN3CA and A2780 cancer cell lines, Miransertib showed excellent inhibition of p-AKT (S473) and p-AKT (T308). medchemexpress.com Similarly, in patient-derived endothelial cells with PIK3CA and TEK mutations, Miransertib strongly inhibited AKT signaling, as evidenced by reduced levels of AKT phosphorylation. embopress.orgbiorxiv.org This inhibition of AKT phosphorylation is a key indicator of the compound's mechanism of action and its ability to disrupt the AKT signaling cascade. nih.gov

Non-ATP Competitive Binding

A defining characteristic of Miransertib's mechanism is its non-ATP competitive mode of inhibition. medkoo.com Unlike many kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site, Miransertib binds to an allosteric site. plos.org This means it does not directly compete with the high intracellular concentrations of ATP, which can be a limitation for ATP-competitive inhibitors. plos.org Allosteric inhibitors like Miransertib work by inducing a conformational change in the enzyme that prevents its proper function. plos.orgnih.gov This non-ATP competitive binding contributes to the specificity and potency of Miransertib. medkoo.com

Disruption of Membrane Translocation of Inactive AKT

A critical step in the activation of AKT is its recruitment from the cytoplasm to the plasma membrane, a process mediated by the binding of its Pleckstrin Homology (PH) domain to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). Miransertib has been shown to block this membrane translocation of inactive AKT. selleckchem.comnih.govglpbio.com By preventing AKT from reaching the membrane, Miransertib effectively inhibits the initial step required for its activation. embopress.orgbiorxiv.org This mechanism, combined with its ability to promote the dephosphorylation of already active, membrane-associated AKT, provides a dual-pronged approach to shutting down AKT signaling. nih.govglpbio.com

Downstream Signaling Pathway Modulation

The inhibition of AKT by Miransertib has significant consequences for downstream signaling pathways that are crucial for cell proliferation, survival, and metabolism. By blocking AKT activity, Miransertib effectively reduces the phosphorylation of numerous downstream substrates. medkoo.comembopress.org

One of the well-documented downstream effects of Miransertib is the reduced phosphorylation of PRAS40 (proline-rich AKT substrate of 40 kDa). medkoo.com Inhibition of PRAS40 phosphorylation has been observed with an IC50 of 0.31 μM. medchemexpress.com Similarly, Miransertib treatment leads to a dose-dependent decrease in the phosphorylation of S6 ribosomal protein, another key downstream effector of the AKT/mTOR pathway. embopress.orgbiorxiv.org

Furthermore, Miransertib has been shown to reduce the phosphorylation of GSK3α and GSK3β (Glycogen Synthase Kinase 3 alpha and beta) in cells with mutations in the PI3K pathway. selleckchem.comglpbio.com The modulation of these downstream targets underscores Miransertib's ability to broadly impact the cellular processes regulated by AKT. In some contexts, Miransertib has also been observed to enhance mTOR-dependent autophagy. nih.govmedchemexpress.comresearchgate.net

Inhibition of PI3K/AKT/mTOR Pathway

Miransertib HCl functions as a non-ATP competitive inhibitor of AKT. medkoo.com It binds to and inhibits the activity of all three AKT isoforms (AKT1, AKT2, and AKT3), thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. selleckchem.commedkoo.com The inhibitory concentrations (IC50) for each isoform are in the low nanomolar range, highlighting its potency. medkoo.commedchemexpress.commedchemexpress.com Specifically, Miransertib blocks the membrane translocation of inactive AKT and can also dephosphorylate the active form of AKT that is already at the cell membrane, further disrupting its activity. selleckchem.comglpbio.com This disruption of the PI3K/AKT/mTOR pathway is a key mechanism behind its anti-cancer effects. medkoo.combiosynth.com The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K. oncotarget.comfrontiersin.org PI3K then generates PIP3, which recruits AKT to the cell membrane, allowing for its phosphorylation and activation by PDK1 and mTORC2. oncotarget.comfrontiersin.org Activated AKT then influences a multitude of downstream targets involved in critical cellular processes. nih.govoncotarget.com

Table 1: Inhibitory Concentration (IC50) of this compound against AKT Isoforms

AKT IsoformIC50 (nM)
AKT12.7 - 5.0
AKT24.5 - 14
AKT38.1 - 16

Note: The IC50 values are presented as a range based on data from multiple sources. medkoo.commedchemexpress.commedchemexpress.com

Effects on Downstream Targets (e.g., p-PRAS40, GSK3α, GSK3β)

The inhibitory action of this compound on AKT leads to a reduction in the phosphorylation of its downstream substrates. selleckchem.comglpbio.com Among these are PRAS40 (proline-rich AKT1 substrate 40 kDa), GSK3α (glycogen synthase kinase 3 alpha), and GSK3β (glycogen synthase kinase 3 beta). selleckchem.comglpbio.commedchemexpress.com PRAS40 is a component of the mTORC1 complex, and its phosphorylation by AKT is a critical step in mTORC1 activation. nih.gov By inhibiting AKT, Miransertib prevents the phosphorylation of PRAS40, leading to the suppression of mTORC1 signaling. medkoo.commedchemexpress.com Similarly, GSK3α and GSK3β are inactivated upon phosphorylation by AKT. nih.gov Miransertib treatment, therefore, leads to a decrease in the phosphorylation of GSK3α and GSK3β, which has been observed in cancer cells with mutations in the PI3K pathway. selleckchem.comglpbio.com

Cellular Responses to this compound Treatment

The inhibition of the PI3K/AKT/mTOR pathway by this compound elicits several key cellular responses, including the suppression of cell proliferation and the induction of programmed cell death.

Anti-proliferative Effects in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. selleckchem.comglpbio.com Its efficacy is particularly pronounced in cell lines derived from leukemia, breast, endometrial, and colorectal cancers. selleckchem.comglpbio.com The inhibition of the AKT pathway by Miransertib disrupts signals that are essential for cancer cell growth and division, ultimately leading to a reduction in tumor cell proliferation. medkoo.combiosynth.com

A significant finding is the heightened sensitivity of cancer cell lines harboring mutations in PIK3CA or PIK3R1 to Miransertib treatment. selleckchem.comglpbio.commedchemexpress.commedchemexpress.com These genes encode for the catalytic and regulatory subunits of PI3K, respectively. nih.gov Mutations in these genes often lead to the constitutive activation of the PI3K/AKT pathway, making cancer cells highly dependent on this signaling cascade for their survival and proliferation. nih.govdovepress.com Preclinical studies have shown that Miransertib is more effective at inhibiting the proliferation of cell lines with these mutations compared to those with wild-type PIK3CA/PIK3R1 or PTEN loss. selleckchem.comglpbio.commedchemexpress.commedchemexpress.com For instance, a breast cancer cell line with a PIK3CA H1047R mutation showed sensitivity to Miransertib, resulting in the inhibition of cell proliferation. genomenon.com This suggests that the mutational status of the PI3K pathway could serve as a biomarker for predicting the response to Miransertib therapy.

Table 2: Anti-proliferative Activity of Miransertib in Selected Cancer Cell Lines

Cell LineCancer TypePIK3CA/PIK3R1 StatusEffect of Miransertib
AN3CAEndometrialPIK3CA mutantInhibition of p-Akt (S473) and p-Akt (T308) medchemexpress.com
A2780OvarianNot specifiedInhibition of p-Akt (S473) and p-Akt (T308) medchemexpress.com
SW-620ColorectalKRAS mutantAntiproliferative activity (GI50 = 5.2 μM) medchemexpress.com
Breast cancer cell lineBreastPIK3CA H1047R mutantInhibition of cell proliferation genomenon.com

In addition to its anti-proliferative effects, this compound can induce apoptosis, or programmed cell death, in cancer cells. biosynth.comnih.gov By inhibiting AKT, Miransertib disrupts the pro-survival signals that are often hyperactive in cancer. nih.govoncotarget.com This can lead to the activation of the apoptotic cascade. biosynth.com For example, treatment of non-Hodgkin lymphoma (NHL) cell lines with Miransertib resulted in increased levels of active caspase-3, a key executioner enzyme in apoptosis. nih.gov This indicates that the compound can trigger the intrinsic cell death machinery in susceptible cancer cells.

Sensitivity in PIK3CA/PIK3R1 Mutant Cell Lines

Modulation of Autophagy

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the context. researchgate.netnih.gov Miransertib has been shown to modulate autophagy. nih.govplos.org In the context of Leishmania-infected macrophages, Miransertib enhanced mTOR-dependent autophagy, which was suggested as a mechanism for its anti-leishmanial activity. medchemexpress.complos.orgresearchgate.net The relationship between AKT inhibition and autophagy is complex; by inhibiting the AKT/mTOR pathway, Miransertib can induce autophagy. nih.gov However, the ultimate outcome of this induction—whether it leads to cell survival or death—can be cell-type and context-dependent. researchgate.net

Effects on Integrin Function and Platelet Agglutination

This compound, as a selective inhibitor of the AKT signaling pathway, demonstrates significant effects on the function of integrins and the process of platelet agglutination. glpbio.com Research has shown that this compound can interfere with key cellular adhesion processes that are implicated in various pathological conditions, including thrombo-inflammatory diseases like sickle cell disease. nih.govnih.gov

Studies conducted on neutrophils and platelets have revealed that treatment with this compound at concentrations ranging from 50 to 500 nM effectively blocks the function of αMβ2 integrin in neutrophils. glpbio.comnih.govselleckchem.com This integrin plays a crucial role in the adhesion of neutrophils to other cells and the extracellular matrix. In parallel, the compound reduces P-selectin exposure on the surface of platelets. nih.govnih.gov P-selectin is a critical adhesion molecule that mediates the initial tethering of platelets and leukocytes to the endothelium.

Furthermore, this compound has been shown to inhibit glycoprotein (B1211001) Ib/IX/V (GPIb/IX/V)-mediated agglutination in platelets. glpbio.comnih.govnih.gov This receptor complex is essential for platelet adhesion to the subendothelium under conditions of high shear stress, a process mediated by its binding to von Willebrand factor (vWF). nih.gov In experimental settings, this compound also inhibited heterotypic aggregation between neutrophils and platelets under shear conditions. nih.govnih.gov This suggests that by targeting the AKT pathway, this compound can attenuate the adhesive functions of both neutrophils and platelets. nih.gov

Table 1: Effects of this compound on Integrin and Platelet Function

Cell Type Target/Process Effect of this compound (ARQ 092) Effective Concentration Reference
Neutrophils αMβ2 Integrin Function Significant blocking of function 50-500 nM glpbio.comnih.gov
Platelets P-selectin Exposure Reduction 50-500 nM nih.govnih.gov
Platelets Glycoprotein Ib/IX/V-mediated Agglutination Reduction 50-500 nM glpbio.comnih.govnih.gov
Neutrophils & Platelets Heterotypic Aggregation Inhibition under shear conditions Not specified nih.govnih.gov

Impact on Endothelial Cell Biology

The PI3K/AKT signaling pathway is fundamental to numerous aspects of endothelial cell (EC) biology, including cell proliferation, survival, and motility. biorxiv.orgbiorxiv.org The AKT1 isoform is the predominant form expressed in endothelial cells. biorxiv.org Pathological overactivation of this pathway, often due to oncogenic mutations in genes like PIK3CA and TEK, is a known driver of vascular malformations. biorxiv.orgbiorxiv.org this compound, by targeting AKT, has a significant impact on the biology of these cells, particularly in disease states. nih.gov

Research using preclinical models, such as the postnatal mouse retina, has demonstrated that this compound can effectively manage the consequences of PI3K pathway hyperactivation in endothelial cells. biorxiv.orgnih.gov In these models, activating mutations in Pik3ca lead to the formation of vascular malformations characterized by endothelial cell hyperproliferation and abnormal vessel structure. biorxiv.orgresearchgate.net The administration of this compound has been shown to both prevent the formation of these PI3K-driven vascular malformations and induce their regression. biorxiv.orgnih.gov

These findings are corroborated by studies on human endothelial cells derived from patients with vascular malformations carrying mutations in PIK3CA and TEK. biorxiv.org In these patient-derived cells, this compound impairs cell viability, highlighting its therapeutic potential. biorxiv.org The compound works by suppressing the downstream effects of AKT hyperactivation, which in mutant endothelial cells leads to enhanced proliferation and resistance to cell death. biorxiv.org By inhibiting AKT, this compound effectively normalizes the pathological behavior of these endothelial cells. nih.gov

Table 2: Impact of this compound on Endothelial Cells

Model System Mutation Key Biological Process Effect of this compound Reference
Postnatal Mouse Retina Pik3ca activating mutation Angiogenesis, Vascular Malformation Prevents and induces regression of malformations biorxiv.orgnih.gov
Human Endothelial Cells PIK3CA mutation Cell Viability, Proliferation Impairs cell viability biorxiv.org
Human Endothelial Cells TEK mutation Cell Viability, Proliferation Impairs cell viability biorxiv.org

Preclinical Research and Investigational Applications

In Vitro Studies and Experimental Models

In vitro research, utilizing cultured cells, has been fundamental in characterizing the biochemical activity and cellular effects of Miransertib (B560090).

Miransertib has demonstrated significant anti-proliferative activity across a diverse panel of human cancer cell lines, with particular potency observed in cells harboring mutations in the PI3K/AKT pathway. medchemexpress.comacs.org

AN3CA and A2780 Cells: In endometrial (AN3CA) and ovarian (A2780) cancer cell lines, Miransertib effectively inhibited the phosphorylation of AKT at key sites (S473 and T308). medchemexpress.commedchemexpress.com This inhibition of AKT activation led to a corresponding decrease in the phosphorylation of the downstream effector PRAS40. medkoo.comabmole.com The growth of AN3CA and A2780 cells was inhibited with GI50 (concentration for 50% growth inhibition) values of 555 nM and 400 nM, respectively. medkoo.com

A549 Cells: The A549 cell line, a model for human lung adenocarcinoma, has been used in broader proteomic studies to understand cellular responses to various experimental conditions, providing a baseline for toxicological and pharmacological research. nih.gov

THP-1 and RAW264.7 Cells: The human monocytic cell line THP-1 and the murine macrophage-like cell line RAW264.7 are standard models for studying macrophage function and inflammatory responses. nih.govfrontiersin.orgmdpi.comresearchgate.net Studies have utilized these cells to investigate the role of the AKT pathway in immune cell signaling. For instance, in Leishmania-infected macrophages, Miransertib was shown to be effective against the intracellular parasites, suggesting a role for host AKT signaling in pathogen survival. medchemexpress.comnih.govresearchgate.netnih.gov

Miransertib is characterized as a potent and selective allosteric inhibitor of all three AKT isoforms. selleckchem.com Unlike ATP-competitive inhibitors, its allosteric mechanism involves binding to an inactive, unphosphorylated form of AKT, preventing its activation. medkoo.comnih.gov

Potency: Biochemical assays have established the high potency of Miransertib, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range for the different AKT isoforms. medchemexpress.commedchemexpress.comabmole.comselleckchem.com It also potently inhibits the AKT1-E17K mutant protein, a common activating mutation found in some cancers. nih.govchemgood.com

Specificity: Crystallographic studies have confirmed that Miransertib binds to a specific allosteric site on the AKT1 kinase. nih.gov When tested against a large panel of over 300 kinases, Miransertib showed high selectivity, inhibiting only a few other kinases at concentrations within 100-fold of its IC50 for AKT1. medkoo.com This specificity minimizes off-target effects. The compound inhibits AKT activation by dephosphorylating the active, membrane-associated form and by preventing the inactive form from moving to the plasma membrane. acs.orgresearchgate.net

Table 1: In Vitro Potency of Miransertib (ARQ 092)

TargetIC50 ValueReference
AKT12.7 nM / 5.0 nM medchemexpress.commedchemexpress.commedkoo.comabmole.comselleckchem.com
AKT214 nM / 4.5 nM medchemexpress.commedchemexpress.commedkoo.comabmole.comselleckchem.com
AKT38.1 nM / 16 nM medchemexpress.commedchemexpress.commedkoo.comabmole.comselleckchem.com
p-PRAS40 (T246) Inhibition0.31 µM medchemexpress.commedchemexpress.com

Cell Line-Based Assays (e.g., AN3CA, A2780, A549, THP-1, RAW264.7)

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, Miransertib's efficacy was evaluated in various animal models of human diseases.

In xenograft models, where human tumor cells are implanted into immunocompromised mice, Miransertib has demonstrated significant anti-tumor activity. nih.govchemgood.com

Combination Studies: In multiple mouse xenograft models, Miransertib enhanced the anti-tumor efficacy of other cancer therapies, including paclitaxel (B517696), lapatinib, and trastuzumab. researchgate.netresearcher.life For instance, in a breast cancer xenograft model (HCC1954), the combination of Miransertib and paclitaxel led to enhanced tumor growth inhibition compared to either agent alone. researcher.life It has also shown efficacy in lymphoma xenograft models, where combining Miransertib with the mTOR inhibitor sirolimus significantly reduced tumor growth. nih.gov

Miransertib has shown particular promise in models of endometrial cancer, a disease type often characterized by PIK3CA mutations. medchemexpress.commedchemexpress.comarctomsci.com

AN3CA Xenografts: In mice bearing tumors from the AN3CA endometrial cancer cell line, oral administration of Miransertib resulted in a marked suppression of tumor growth. medkoo.comnih.gov This anti-tumor effect was accompanied by a clear inhibition of AKT and PRAS40 phosphorylation within the tumor tissue, confirming target engagement in vivo. medkoo.comabmole.com Studies in patient-derived xenograft (PDX) models of endometrial cancer, which more closely mimic human tumors, also showed significant tumor growth reduction. researchgate.net

Table 2: In Vivo Efficacy of Miransertib in Xenograft Models

Model TypeKey FindingsReference
Endometrial Adenocarcinoma (AN3CA)Markedly suppressed tumor growth. medkoo.comnih.gov
Endometrial PDXEnhanced anti-tumor activity when combined with trametinib. researchgate.net
Breast Cancer (HCC1954)Enhanced antitumor activity in combination with paclitaxel. researcher.life
Primary Effusion Lymphoma (PEL)Significantly reduced tumor growth in combination with sirolimus. nih.gov

Mutations in the PI3K/AKT pathway are the genetic basis for several overgrowth syndromes, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus syndrome. medchemexpress.comnih.govpatsnap.com Miransertib is being investigated as a targeted therapy for these conditions. tandfonline.com

Vascular Malformation Models: In mouse models engineered to develop PIK3CA-driven vascular malformations that resemble those in humans, Miransertib demonstrated dual efficacy. tandfonline.comfirstwordpharma.com The treatment was able to prevent the formation of new abnormal vessels and also caused the regression of already-established vascular malformations. nih.govfirstwordpharma.combiorxiv.org This was evidenced by a significant reduction in retinal vascularity and endothelial cell proliferation in the treated models. firstwordpharma.com These preclinical findings provide a strong rationale for its investigation in patients with PROS and Proteus syndrome. medchemexpress.comnih.gov

Models of Overgrowth Syndromes

Proteus Syndrome Models (e.g., AKT1 gain-of-function mutation)

Proteus syndrome is a rare and severe overgrowth disorder caused by a somatic activating mutation, specifically the c.49G>A (p.Glu17Lys) variant, in the AKT1 gene. sicklecellanemianews.comnih.gov This mutation leads to constitutive activation of the AKT1 kinase, promoting abnormal cell growth and survival. sicklecellanemianews.com Miransertib was developed as a potential therapeutic for conditions driven by such mutations. spandidos-publications.comsicklecellanemianews.com

In preclinical studies, fibroblasts derived from patients with Proteus syndrome and harboring the AKT1 p.Glu17Lys variant were treated with miransertib. The compound was shown to effectively reduce the phosphorylation of AKT in a concentration-dependent manner, demonstrating its ability to inhibit the aberrant signaling cascade. nih.govbiospace.com In vitro and in vivo experiments have shown that miransertib has antiproliferative effects in cells derived from patients with Proteus syndrome. sicklecellanemianews.com Furthermore, a pharmacodynamic study in individuals with Proteus syndrome established that miransertib treatment could achieve a key endpoint of 50% inhibition of AKT phosphorylation in five out of six participants, providing evidence of target engagement in a clinical research setting. sicklecellanemianews.com

Vascular Malformation Models (e.g., PI3K-driven)

Research has focused on low-flow vascular malformations, which are often caused by somatic activating mutations in genes such as PIK3CA, leading to the overactivation of the PI3K/AKT pathway in endothelial cells. spandidos-publications.comglpbio.com To study this, a robust preclinical in vivo model was developed. spandidos-publications.comglpbio.com This model involves the mosaic induction of the Pik3caH1047R mutation in the retinal angiogenic endothelium of postnatal mice. glpbio.comprnewswire.com The resulting phenotype successfully recapitulates the primary hallmarks of human PI3K-driven vascular malformations, including the overactivation of PI3K signaling (evidenced by elevated phospho-S6 levels), endothelial cell hyperproliferation, and a reduction in pericyte coverage. glpbio.comprnewswire.com

Utilizing the postnatal mouse retina model, studies have demonstrated that active angiogenesis is a prerequisite for the development of vascular malformations driven by Pik3ca mutations. spandidos-publications.comglpbio.comresearchgate.net This model has been instrumental in evaluating the efficacy of miransertib. spandidos-publications.com Preclinical investigations showed that miransertib can both prevent the formation of and induce the regression of established PI3K-driven vascular malformations. spandidos-publications.comglpbio.comprnewswire.com

Treatment with miransertib led to a significant inhibition of endothelial cell hyperproliferation. prnewswire.combiospace.com The engagement of the target pathway was confirmed by immunostaining, which showed a marked reduction in phosphorylated S6 (pS6), a downstream effector of PI3K/AKT signaling, within the vasculature of treated models. prnewswire.comdrugbank.com These findings were further corroborated in studies using isolated human endothelial cells derived from patients with vascular malformations carrying mutations in PIK3CA and TEK, where miransertib effectively inhibited PI3K/AKT signaling and reduced cell viability. prnewswire.comhcplive.com

Model SystemKey MutationObserved PathophysiologyEffect of MiransertibMechanism of Action
Postnatal Mouse Retina glpbio.comprnewswire.comPik3caH1047R (induced) prnewswire.comVascular malformations, EC hyperproliferation, reduced pericyte coverage, high pS6 levels glpbio.comprnewswire.comPrevents formation and induces regression of malformations spandidos-publications.comInhibition of EC hyperproliferation and PI3K signaling (reduced pS6) prnewswire.comdrugbank.com
Patient-Derived Endothelial Cells prnewswire.comhcplive.comPIK3CA or TEK mutations prnewswire.comOveractive PI3K/AKT signaling, enhanced cell viability prnewswire.comReduced cell viability prnewswire.comInhibition of PI3K/AKT signaling prnewswire.com

Infectious Disease Models

The therapeutic potential of miransertib has also been explored in the context of infectious diseases where the host AKT pathway is manipulated by pathogens for their survival.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite is known to activate the host macrophage's AKT signaling pathway to ensure its own survival and that of the infected cell. europa.euthalassaemia.org.cy Miransertib has been evaluated against Leishmania donovani, a causative agent of visceral leishmaniasis, and Leishmania amazonensis, which causes cutaneous leishmaniasis. europa.eucellogentherapeutics.com

In vitro studies showed that miransertib was effective against the cultured promastigote forms of both species. europa.eu More significantly, it demonstrated marked efficacy against the intracellular amastigote stage within infected macrophages, which is the clinically relevant form of the parasite. europa.eucellogentherapeutics.com One of the proposed mechanisms for this anti-leishmanial activity is the enhancement of mTOR-dependent autophagy in the host macrophage following AKT inhibition. europa.euthalassaemia.org.cy

In vivo studies using BALB/c mouse models confirmed these findings. Oral administration of miransertib to mice infected with L. donovani significantly reduced the parasite burden in both the liver and spleen. europa.euambeed.com In a cutaneous leishmaniasis model with L. amazonensis, treatment with miransertib resulted in a 40% reduction in lesion size compared to untreated controls. europa.euambeed.com

Leishmania SpeciesDisease TypeModelMiransertib EC₅₀ (Promastigotes) europa.euIn Vivo Outcome
L. amazonensisCutaneousIn vitro & BALB/c Mouse7.87 ± 0.93 μM40% reduction in lesion size europa.euambeed.com
L. donovaniVisceralIn vitro & BALB/c MouseData not specifiedReduced parasite load in liver and spleen europa.euambeed.com

Sickle Cell Disease Models

The role of AKT signaling in the pathophysiology of sickle cell disease (SCD) has led to the investigation of miransertib in this context. Preclinical research indicates that AKT plays a role in the thromboinflammatory processes that contribute to vaso-occlusive complications in SCD. biospace.com

Studies using a mouse model of sickle cell disease have shown that short-term oral administration of miransertib diminishes heterotypic cell-cell interactions within the venules of mice challenged with TNF-α, a pro-inflammatory cytokine. prnewswire.com In vitro experiments using blood cells from patients with SCD revealed that miransertib significantly blocks αMβ2 integrin function in neutrophils and reduces P-selectin exposure and aggregation in platelets. biospace.com By inhibiting AKT activity in these intravascular cells, miransertib may attenuate the processes of thrombosis and inflammation that are central to SCD pathology. prnewswire.com

Target Engagement and Pharmacodynamic Biomarker Studies

Miransertib is a potent, selective, and allosteric pan-AKT inhibitor that binds to the inactive form of AKT, preventing its activation. sicklecellanemianews.comhcplive.com It demonstrates high specificity for all three AKT isoforms. hcplive.com

Pharmacodynamic studies have been crucial for confirming target engagement in both preclinical models and human subjects. The primary biomarker used to assess miransertib's activity is the level of phosphorylated AKT (pAKT) at sites such as Ser473 and Thr308. researchgate.net A reduction in pAKT levels serves as a direct indicator that the drug has engaged its target and inhibited the pathway. nih.gov

In studies involving individuals with Proteus syndrome, a key pharmacodynamic objective was to achieve a 50% reduction in pAKT levels in peripheral blood mononuclear cells, an endpoint that was successfully met. sicklecellanemianews.comnih.gov Beyond pAKT itself, studies have also monitored the phosphorylation status of downstream AKT targets, such as proline-rich AKT substrate 40 (PRAS40) and glycogen (B147801) synthase kinase 3 (GSK3α/β), to confirm the biological effect of AKT inhibition. Computational modeling further suggests that miransertib interacts with the allosteric pocket of AKT-1, located between the kinase and PH domains, with key interactions noted with residues like Trp80. These studies collectively provide a robust framework for understanding and measuring the biological activity of miransertib.

Assessment of Phosphorylated AKT Levels in Tissues

Investigation of Potential Novel Therapeutic Areas

Noonan Syndrome with Multiple Lentigines (NSML), previously known as LEOPARD syndrome, is a rare genetic disorder characterized by features including lentigines, cardiac abnormalities (notably hypertrophic cardiomyopathy), and developmental issues. orpha.netactasdermo.orgnih.gov It is primarily caused by mutations in the PTPN11 gene, which lead to hyperactivation of the RAS/MAPK and PI3K/AKT/mTOR signaling pathways. nih.govresearchgate.net

Given the role of AKT hyperactivation in the pathology of NSML, Miransertib has been investigated as a potential therapeutic agent. nih.govresearchgate.net In a preclinical study using a knock-in mouse model of NSML (SHP2Y279C/+), which develops hypertrophic cardiomyopathy, treatment with Miransertib showed promising results. plos.orgnih.gov The administration of Miransertib reversed the cardiac hypertrophy in these mice. plos.orgnih.gov The treatment specifically inhibited the activity of AKT and its downstream effectors, PRAS and S6RP, in the hearts of the NSML mice. nih.gov These findings suggest that Miransertib could be a promising novel therapy for treating hypertrophy in patients with NSML. nih.govinvivochem.com

Clinical Research of Miransertib Hcl

Clinical Trial Design and Methodology

The clinical development of miransertib (B560090) has involved a variety of study designs to assess its pharmacodynamics, safety, and efficacy in patient populations with rare diseases.

Phase 0/1 Pharmacodynamic Studies

A key early-phase study for miransertib was a non-randomized, phase 0/1 pilot study in adults and children with Proteus syndrome (PS). nih.govnih.gov This study was designed with a primary pharmacodynamic endpoint to determine an appropriate starting dose for future efficacy trials. nih.govnih.gov The core objective was to identify a dose that achieved a 50% reduction in the phosphorylation of AKT (pAKT) in affected tissues, a biomarker indicating target engagement. nih.govnih.gov This approach was chosen over a traditional maximum tolerated dose design due to the rarity of the disease and the therapeutic goal of reducing, not eliminating, AKT1 phosphorylation to allow for normal cellular processes. nih.gov

Phase 1/2 Studies

Following the initial pharmacodynamic studies, miransertib advanced into Phase 1/2 clinical trials. biospace.comclinicaltrials.eu One notable international, multi-center, open-label study, known as the MOSAIC study (NCT03094832), was designed in two parts to evaluate miransertib in patients with PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome. biospace.comclinicaltrials.euchildrenshospital.org The first part of the study focused on evaluating safety, tolerability, and the pharmacokinetic profile at various dose levels, while also gathering preliminary evidence of clinical activity. biospace.com The study enrolled patients aged two years and older who had a clinical diagnosis of PROS or PS with documented somatic mutations in PIK3CA or AKT1, respectively. childrenshospital.org

Long-term Safety and Efficacy Studies

To understand the long-term effects of miransertib, extension studies have been implemented. For instance, a study (NCT04980872) was initiated to assess the long-term safety in patients who had previously participated in other miransertib trials. clinicaltrials.eu In one documented case, a patient from a 48-week Phase 1 pharmacodynamic study continued treatment for five years under an amended protocol to evaluate long-term safety and the durability of response. nih.govnih.govresearchgate.net

Trial Endpoints and Outcome Measures

Clinical trials for miransertib have utilized a range of endpoints and outcome measures to assess its effects.

Primary Endpoints: In the Phase 0/1 study for Proteus syndrome, the primary endpoint was a pharmacodynamic one: a 50% reduction in pAKT levels in affected tissue biopsies. nih.govnih.gov For a Phase 2 study in Proteus syndrome, the primary endpoint was the response rate, defined by the change in the cerebriform connective tissue nevus (CCTN) involvement on the plantar surface, as assessed by blinded central photography review. clinicaltrials.gov

Secondary and Exploratory Endpoints: Secondary endpoints have included assessments of pain using scales like the Numeric Rating Scale (NRS-11), physical functioning, and quality of life. nih.govclinicaltrials.gov Other exploratory endpoints involved volumetric MRI evaluation of bony overgrowth and CCTN, photographic quantitation of CCTN, and changes in disease-related manifestations evaluated by CT, MRI, or ultrasound. nih.govclinicaltrials.gov Patient-Reported Outcome (PRO) measures have also been incorporated to capture the patient's perspective on their health-related quality of life and pain interference. nih.gov

Investigational Indications

The primary focus of miransertib's clinical investigation has been on rare overgrowth syndromes.

PIK3CA-Related Overgrowth Spectrum (PROS)

Miransertib has been investigated as a potential treatment for PROS, a group of rare disorders caused by somatic activating mutations in the PIK3CA gene, leading to abnormal signaling in the PI3K-AKT-mTOR pathway. nih.govnih.gov Clinical studies, including the Phase 1/2 MOSAIC trial, have enrolled patients with PROS to evaluate the safety and potential efficacy of miransertib. biospace.comclinicaltrials.euchildrenshospital.org Case reports have documented the use of miransertib on a compassionate use basis in children with severe PROS, showing some objective clinical responses and improvements in quality of life measures. nih.govnih.gov For instance, in one patient with a CLOVES variant, treatment was associated with an alleviation of respiratory compromise and a 15% reduction in the volume of fatty overgrowth as measured by serial MRI analysis. nih.gov Another patient with facial infiltrating lipomatosis and hemimegalencephaly experienced a reduction in seizure burden. nih.gov

Clinical Trial IdentifierPhaseInvestigated Indication(s)Key Focus
NCT02594215Phase 0/1Proteus SyndromePharmacodynamic endpoint of pAKT reduction. nih.govnih.gov
NCT03094832 (MOSAIC)Phase 1/2PROS and Proteus SyndromeSafety, tolerability, and preliminary clinical activity. biospace.comclinicaltrials.euchildrenshospital.org
NCT04980872Not specifiedPROS and Proteus SyndromeLong-term safety for previously treated patients. clinicaltrials.eu
NCT04316546Phase 2Proteus SyndromeEfficacy based on CCTN growth. clinicaltrials.gov

Proteus Syndrome (PS)

Proteus syndrome is a rare and progressive disorder characterized by the overgrowth of various tissues. It is caused by a somatic activating mutation in the AKT1 gene, specifically the c.49G>A (p.Glu17Lys) variant. nih.govnih.gov Miransertib, as an AKT inhibitor, has been investigated as a targeted therapy for this condition. nih.govnih.gov

A phase 0/1 pilot study was designed to determine an appropriate dosage of miransertib for future efficacy trials in individuals with Proteus syndrome. nih.govnih.gov The primary endpoint was a 50% reduction in the phosphorylation of AKT in affected tissues. nih.govnih.gov The study found that a specific dose led to a 50% reduction in phosphorylated AKT (pAKT) in the affected tissues of five out of six participants. nih.govnih.gov Secondary objectives suggested potential efficacy, with observations of a decrease in a cerebriform connective tissue nevus (a hallmark lesion of PS) and a reduction in pain, particularly in pediatric participants. nih.govnih.govplos.org

Long-term follow-up of a participant from this study, extending out to five years, has been reported. researchgate.net The individual experienced sustained improvement in pain and a slowed progression of bilateral plantar cerebriform connective tissue nevi. researchgate.net This case report supports the initial findings and suggests a durable benefit in managing symptoms and disease progression in Proteus syndrome. researchgate.net

Several clinical trials have been initiated to further evaluate miransertib in patients with Proteus Syndrome and other PIK3CA-related overgrowth syndromes (PROS). clinicaltrials.govclinicaltrials.eu These studies aim to assess the long-term safety and effectiveness of miransertib in reducing or stabilizing the characteristic tissue overgrowth. clinicaltrials.eu One such study is the MOSAIC trial (NCT03094832), a Phase 1/2 study. clinicaltrials.govclinicaltrials.eu Another trial (NCT04316546) is specifically focused on miransertib's use in Proteus Syndrome, while a further study (NCT04980872) is evaluating its long-term safety in patients previously treated with the drug. clinicaltrials.govclinicaltrials.eu

Preclinical studies using models of PI3K-driven vascular malformations have also shown that miransertib can suppress AKT activity. biorxiv.org This therapeutic approach has demonstrated efficacy in preclinical models of both cancer and Proteus syndrome. biorxiv.org

Clinical Trials of Miransertib in Proteus Syndrome
Trial IdentifierPhaseStatusCondition
NCT03094832 (MOSAIC)Phase 1/2TerminatedPIK3CA-related Overgrowth Spectrum and Proteus Syndrome
NCT04316546Phase 2RecruitingProteus Syndrome
NCT04980872Not yet recruitingActive, not recruitingPIK3CA-related Overgrowth Spectrum or Proteus Syndrome
NCT02594215Phase 1CompletedProteus Syndrome

Advanced Solid Tumors

Miransertib has been evaluated in clinical trials for patients with advanced solid tumors. selleckchem.cominvivochem.com A Phase 1 dose-escalation study (NCT01473095) was conducted in adult subjects with advanced solid tumors and recurrent malignant lymphoma. drugbank.comdrugbank.com This trial aimed to establish the safety profile of miransertib in this patient population. selleckchem.com Preclinical in vivo studies have indicated that miransertib exhibits strong anti-tumor activity in models harboring mutant AKT1-E17K or with an activated AKT pathway. ern-ithaca.eu

Recurrent Malignant Lymphoma

The clinical development of miransertib has included investigations into its efficacy in recurrent malignant lymphoma. invivochem.com The aforementioned Phase 1 dose-escalation study (NCT01473095) also enrolled patients with this condition. drugbank.comdrugbank.com Some preclinical and early clinical studies have shown the efficacy of miransertib against certain cancers, including non-Hodgkin lymphomas (NHL). frontiersin.org Preliminary results from a phase I trial in heavily pretreated NHL and chronic lymphocytic leukemia patients indicated that 3 out of 11 patients had a partial response. frontiersin.org

Endometrial Cancer

The therapeutic potential of miransertib has been explored in endometrial cancer, particularly in tumors with mutations in the PI3K/AKT pathway. selleckchem.comnih.gov Preclinical data has shown that miransertib is highly active in a subset of endometrial tumors that harbor PI3K pathway gene mutations. selleckchem.com In a human xenograft mouse model of endometrial adenocarcinoma, miransertib was shown to inhibit tumor growth. medchemexpress.com A phase 1b study (NCT02476955) investigated miransertib in combination with anastrozole (B1683761) in patients with PIK3CA or AKT1-mutant ER+ endometrial and ovarian cancer. nih.govdrugbank.com This trial, however, was terminated. drugbank.com

AKT1 E17K Mutations in Cancer

The AKT1 E17K mutation is a known driver in various cancers. ern-ithaca.eu Miransertib has shown potent inhibitory activity against the AKT1-E17K mutant protein. medchemexpress.com The presence of this mutation has been a key biomarker in clinical trials. For instance, in a patient with Proteus Syndrome who also developed ovarian cancer, the AKT1 E17K mutation was confirmed in both the cerebriform connective tissue nevus and the ovarian cancer tissue. ern-ithaca.eu Treatment with miransertib on a compassionate use basis led to a complete remission of the cancer. ern-ithaca.eu

Clinical Pharmacodynamics and Efficacy

The clinical development of miransertib has focused on its pharmacodynamic effects, particularly its ability to inhibit the AKT signaling pathway.

Reduction of Phosphorylated AKT in Affected Tissues

A key measure of miransertib's biological activity is the reduction of phosphorylated AKT (pAKT) in target tissues. In the pilot study for Proteus syndrome, a primary endpoint was the achievement of a 50% reduction in pAKT levels in affected tissues. nih.govnih.gov This was successfully demonstrated in five of the six participants. nih.govnih.gov In vitro studies on fibroblasts with the AKT1 p.Glu17Lys mutation also showed that miransertib reduced AKT phosphorylation. nih.gov

Pharmacodynamic Effect of Miransertib in Proteus Syndrome Pilot Study
MetricFindingReference
Primary Endpoint50% reduction in phosphorylated AKT (pAKT) in affected tissues nih.govnih.gov
Participants Achieving Primary Endpoint5 out of 6 nih.govnih.gov

Impact on Disease Progression and Symptom Improvement

Clinical research on Miransertib HCl has demonstrated its potential to positively impact the course of PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS). Preliminary data from early-phase clinical trials and case studies indicate that the treatment may halt disease progression and alleviate associated symptoms.

In a phase 1/2 study involving patients with PROS and PS, the majority of participants experienced stable disease while on treatment, suggesting Miransertib's potential to arrest the progression of these conditions. biospace.com Furthermore, investigators observed clinically meaningful improvements in disease-related symptoms among patients. biospace.com The majority of patients also showed an improvement in their performance status, as measured by the Karnofsky/Lansky scale. biospace.com

Individual case reports have provided more detailed insights into the effects of Miransertib. One patient with Proteus syndrome treated for a year reported several benefits, including improved general well-being, increased mobility in the ankle, spine, and hands, and a subjective reduction in the size of facial bone overgrowth. nih.gov This individual also noted a decrease in the areas of cerebriform connective tissue nevi (CCTN), a characteristic skin lesion in Proteus syndrome. nih.gov Importantly, whole-body MRI scans confirmed that the disease remained stable with no apparent progression over the year of treatment. nih.gov

Longer-term follow-up of a single patient over five years has shown sustained benefits. nih.gov The individual, who began treatment as part of a phase 1 study, experienced lasting pain improvement and slowed growth of the CCTN on both feet. nih.gov This case suggests that Miransertib may offer durable effectiveness in managing symptoms and mitigating overgrowth. nih.gov An earlier study involving six individuals with Proteus syndrome also pointed towards the drug's efficacy in reducing both CCTN and pain, though these were secondary endpoints. nih.gov

Table 1: Summary of Clinical Research Findings on Miransertib's Impact

Study Type/Phase Patient Population Key Findings Citations
Phase 1/2 Study PROS and PS Majority of patients achieved stable disease. Clinically meaningful improvement in symptoms. Improved performance status (Karnofsky/Lansky scale). biospace.com
Case Report (1-year) Proteus Syndrome Improved well-being and mobility. Subjective reduction in facial overgrowth and CCTN. Stable disease on MRI. nih.gov
Case Report (5-year) Proteus Syndrome Sustained pain improvement. Slowed growth of bilateral plantar CCTN. nih.gov
Phase 1 Study Proteus Syndrome Suggestions of efficacy for CCTN and pain reduction. nih.gov

Regulatory Designations

This compound has received specific regulatory designations from authorities in the United States and Europe, acknowledging the significant unmet medical need for patients with Proteus syndrome.

Orphan Drug Designation for Proteus Syndrome

Miransertib has been granted Orphan Drug Designation for the treatment of Proteus syndrome by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). biospace.comfirstwordpharma.comeuropa.eu This status is conferred on drugs intended for the treatment, prevention, or diagnosis of a rare disease or condition.

The EMA granted the designation on March 21, 2018. europa.eu At that time, the prevalence of Proteus syndrome in the European Union was estimated to be less than 0.01 in 10,000 people, which is below the threshold for orphan designation. europa.eu The FDA had also previously granted this designation, underscoring the rarity of the disease and the need for therapeutic development. biospace.com

Rare Pediatric Disease Designation for Proteus Syndrome

In November 2017, the U.S. FDA granted Miransertib a Rare Pediatric Disease Designation for the treatment of Proteus syndrome. biospace.com This designation is intended to encourage the development of new drugs for serious and life-threatening rare diseases that primarily affect children. biospace.comfirstwordpharma.com

A key incentive of this program is the potential for the sponsor to receive a priority review voucher upon approval of the drug for this indication. biospace.com This voucher can then be used to obtain an expedited, six-month review for a subsequent marketing application for a different product. biospace.com The granting of both the Rare Pediatric Disease and Orphan Drug designations highlights the critical need for effective treatments for Proteus syndrome. biospace.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Miransertib
ARQ 092

Research Methodologies and Analytical Techniques

Cellular Assays

Cellular assays are fundamental in determining the effects of Miransertib (B560090) HCl on cancer cells and other biological systems. These in vitro tests provide crucial data on the compound's potential as a therapeutic agent.

Cell viability assays are employed to quantify the effect of Miransertib HCl on the metabolic activity of cells, which serves as an indicator of cell health and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for this purpose. nih.govabcam.com In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.govabcam.com The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of viable cells. nih.gov

Studies have utilized the MTT assay to evaluate the cytotoxic profile of compounds like this compound in various cell lines. For instance, in studies with other compounds, cells are treated with a range of concentrations for a specific duration, after which the MTT reagent is added. nih.govnih.gov The resulting formazan crystals are then dissolved, typically using a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, and the absorbance is measured to determine cell viability. abcam.comnih.govtubitak.gov.tr This method allows for the calculation of the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%. nih.gov

In the context of Miransertib, similar MTS assays, which also measure the metabolic status of the cell, have been used to confirm that the compound is not toxic to macrophages at effective concentrations. nih.govplos.org For example, dTHP-1 cells, a human macrophage cell line, were treated with various concentrations of Miransertib for 24 hours, and cell viability was assessed. nih.govplos.org These assays demonstrated that Miransertib was not toxic to these mammalian cells at biologically active concentrations. plos.org

Table 1: Example Data from Cell Viability Assays

Cell Line Assay Type Endpoint Finding Reference
dTHP-1 MTS Cytotoxicity Not toxic at concentrations up to 12.5 µM plos.org
RAW264.7 MTS Cytotoxicity No toxicity observed below 10 µM plos.org
A549 MTT Cell Viability OBA-RT significantly reduced cell viability with an IC50 of 7.30 ± 0.07 µM nih.gov
MCF-7M MTT Cell Viability miR-96 and miR-183 mimics caused a statistically significant decrease in cell viability nih.gov

To directly measure the ability of this compound to inhibit cell growth, anti-proliferative assays are conducted. The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) and the CellTiter Non-Radioactive Cell Proliferation Assay are examples of such methods. plos.orgmedchemexpress.com These assays are often used to screen compounds for their ability to inhibit the proliferation of cancer cells. medchemexpress.com

In a typical protocol, cancer cell lines are plated in 96-well plates and treated with the test compound for a period, often 72 hours. medchemexpress.com The assay then measures the number of viable cells, which reflects the compound's anti-proliferative activity. medchemexpress.com Research has shown that Miransertib demonstrates potent anti-proliferative activity in a wide range of cancer cell lines, particularly those with mutations in the PIK3CA/PIK3R1 genes. medchemexpress.commedchemexpress.com For instance, anti-proliferative assays using the CellTiter Non-Radioactive Cell Proliferation Assay have been conducted on cell lines such as AN3CA and A2780. medchemexpress.com

Table 2: Anti-proliferative Activity of Miransertib

Cell Line Genetic Background Assay Used Finding Reference
A2780 Not specified MTS/PMS assay IC50 of 0.73 µM medchemexpress.com
Various PIK3CA/PIK3R1 mutations CellTiter Assay Potent anti-proliferative activity medchemexpress.commedchemexpress.com
Various Wild-type PIK3CA/PIK3R1 CellTiter Assay Less potent activity compared to mutated lines medchemexpress.commedchemexpress.com

Immunoblotting, also known as Western blotting, is a key technique used to analyze the effect of this compound on specific proteins within cellular signaling pathways. This method allows for the detection and quantification of the phosphorylation status of proteins like AKT, a central node in cell growth and survival pathways. selleckchem.com

By treating cells with this compound and then analyzing cell lysates via immunoblotting, researchers can observe the inhibition of AKT phosphorylation. selleckchem.com Studies consistently show that Miransertib effectively inhibits the phosphorylation of AKT at key sites such as Serine 473 (S473) and Threonine 308 (T308) in various cell lines, including AN3CA and A2780. medchemexpress.commedchemexpress.com This inhibition of p-AKT demonstrates the compound's on-target activity. medchemexpress.com

Furthermore, immunoblotting is used to assess downstream effects of AKT inhibition, such as the modulation of autophagy. plos.org Autophagy is a cellular process of self-degradation that can be influenced by the AKT/mTOR pathway. plos.orgmdpi.com The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. plos.org Immunoblot analysis has revealed that Miransertib treatment leads to an increase in LC3-II levels in cells, indicating an enhancement of autophagy. plos.orgresearchgate.netsemanticscholar.org This is often accompanied by a decrease in p-AKT levels, confirming the mechanism of action. researchgate.netsemanticscholar.org

Table 3: Immunoblotting Findings for Miransertib

Cell Line Target Protein Effect of Miransertib Finding Reference
AN3CA p-Akt (S473), p-Akt (T308) Inhibition Excellent inhibition observed medchemexpress.commedchemexpress.com
A2780 p-Akt (S473), p-Akt (T308) Inhibition Excellent inhibition observed medchemexpress.commedchemexpress.com
dTHP-1 p-Akt Inhibition Attenuated phosphorylation of macrophage Akt plos.org
dTHP-1 LC3-II Induction Increased levels, indicating enhanced autophagy plos.orgresearchgate.netsemanticscholar.org

Anti-proliferative Assays (e.g., CellTiter Non-Radioactive Cell Proliferation Assay)

Molecular Biology Techniques

To understand the broader impact of this compound on cellular function, molecular biology techniques are utilized to analyze changes at the level of gene expression.

RNA sequencing (RNA-Seq) is a powerful, high-throughput method that provides a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell at a given time. lexogen.comcrownbio.com This technique can reveal how this compound alters gene expression profiles, providing insights into the molecular mechanisms underlying its biological effects. lexogen.com

Transcriptomic analysis can identify genes that are differentially expressed upon treatment with this compound. rna-seqblog.com This can help in discovering novel therapeutic targets, understanding mechanisms of drug resistance, and identifying biomarkers to predict patient response. lexogen.com The process involves isolating RNA from treated and untreated cells, preparing sequencing libraries, and then using next-generation sequencing to read the RNA sequences. rna-seqblog.com The resulting data is then analyzed to identify changes in gene expression across the entire transcriptome. rna-seqblog.com While specific RNA-Seq studies focused solely on this compound are not detailed in the provided context, this methodology is a standard and crucial tool for in-depth analysis of drug action. lexogen.comcrownbio.comnih.govnih.gov

Biophysical and Structural Studies

Biophysical and structural studies provide detailed information about the direct interaction between this compound and its target protein, AKT. These studies are crucial for understanding the precise mechanism of inhibition.

While specific biophysical and structural study details for this compound were not found in the provided search results, a known crystal structure of miransertib (ARQ092) in complex with AKT-1 (PDB code: 5KCV) is available and has been used in computational studies. nih.gov This type of structural information is fundamental for understanding how the inhibitor binds to the allosteric pocket of the AKT protein, leading to its inactivation. Such studies would typically involve techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the drug-protein complex. This structural insight can guide the design of more potent and selective inhibitors.

Allosteric Binding Mechanisms

This compound, also known as ARQ 092, is a potent and selective allosteric inhibitor of the AKT kinase. medchemexpress.commedkoo.com Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, Miransertib binds to an allosteric site, offering greater specificity and potentially reduced side effects. nih.govacs.org This allosteric binding occurs in an interdomain region between the kinase and the pleckstrin homology (PH) domain of the inactive "PH-in" conformation of AKT. acs.orgrsc.org By stabilizing this inactive conformation, Miransertib prevents the activation of AKT. rsc.orgoncotarget.com

The mechanism of action involves a dual function: it blocks the membrane translocation of inactive AKT and also promotes the dephosphorylation of the active, membrane-associated form of the kinase. nih.govplos.org This non-ATP competitive inhibition is effective against all three AKT isoforms (AKT1, AKT2, and AKT3) at nanomolar concentrations. medchemexpress.comnih.gov Specifically, Miransertib has demonstrated IC50 values of approximately 2.7-5.0 nM for AKT1, 4.5-14 nM for AKT2, and 8.1-16 nM for AKT3. medchemexpress.commedkoo.commedchemexpress.com

This allosteric inhibition is crucial for overcoming the limitations of traditional kinase inhibitors, which often lack selectivity due to the high degree of similarity in the ATP-binding site across the AGC kinase family. nih.gov Miransertib's unique binding mode provides excellent selectivity over other kinases. nih.govnih.gov Furthermore, it is also a potent inhibitor of the activating AKT1 E17K mutation, which is implicated in conditions like Proteus syndrome. medchemexpress.comnih.govnih.gov The binding of Miransertib to the inactive form of AKT effectively suppresses the downstream signaling of the PI3K/AKT/mTOR pathway. medkoo.comoncotarget.com

Table 1: Inhibitory Concentration (IC50) of Miransertib against AKT Isoforms

AKT Isoform IC50 (nM)
AKT1 2.7 - 5.0
AKT2 4.5 - 14
AKT3 8.1 - 16

This table presents the range of reported IC50 values for Miransertib against the three AKT isoforms, demonstrating its potent inhibitory activity.

Structural Characterization of Inhibitor-AKT Interactions

The structural basis of Miransertib's allosteric inhibition has been elucidated through co-crystal structures with full-length AKT1. acs.org These studies confirm that Miransertib binds within a pocket formed by the interface of the kinase and PH domains. nih.gov This binding stabilizes the inactive "PH-in" conformation of AKT, where the PH domain sterically hinders the substrate-binding site of the kinase domain. acs.orgrsc.org

Key interactions between Miransertib and AKT have been identified. The cyclobutylamine (B51885) moiety of Miransertib plays a significant role in its binding and allosteric mode of inhibition. acs.org Molecular docking and footprint analysis have further detailed the specific amino acid residues involved in the interaction. researchgate.net For instance, studies have highlighted the importance of residues like Trp80, with which the inhibitor can form crucial π–π stacking interactions. rsc.orgresearchgate.net Hydrogen bonding and other non-covalent interactions with residues in the allosteric pocket contribute to the high-affinity binding and stabilization of the inactive kinase conformation. researchgate.net

The unique activation mechanism of AKT, which involves a significant conformational change in the relative orientation of its PH and kinase domains, makes it particularly amenable to this type of highly specific allosteric modulation. rsc.org By locking the enzyme in its inactive state, Miransertib effectively prevents the phosphorylation and activation of AKT, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, growth, and survival. rsc.org This detailed structural understanding provides a rational basis for the design and optimization of next-generation allosteric AKT inhibitors. rsc.orgpatsnap.com

Animal Model Development and Characterization

Preclinical evaluation of Miransertib has extensively utilized various animal models to investigate its efficacy and mechanism of action in a physiological context. These models are crucial for understanding the therapeutic potential of the compound in diseases driven by the PI3K/AKT pathway.

Genetic Mouse Models (e.g., Pik3caH1047R)

A key tool in the preclinical assessment of Miransertib has been the use of genetically engineered mouse models (GEMMs) that recapitulate human diseases. nih.gov Of particular importance is the Pik3caH1047R model. embopress.orgaacrjournals.org The H1047R mutation in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is a common activating mutation found in various human cancers and overgrowth syndromes. nih.govmdpi.com This mutation leads to the constitutive activation of the PI3K/AKT signaling pathway. nih.govmdpi.com

Researchers have developed conditional knock-in mouse models where the expression of the Pik3caH1047R mutation can be induced in specific tissues or at specific developmental stages, often using a Cre-Lox or tetracycline-inducible system. embopress.orgmdpi.comelifesciences.org For example, inducing the mutation in endothelial cells of the postnatal mouse retina has been shown to create a robust and reproducible model of PI3K-driven vascular malformations. embopress.orgresearchgate.net These models faithfully replicate key features of the human disease, including the mosaic nature of the lesions and the formation of abnormal vascular structures. researchgate.netbiorxiv.org

Studies using these Pik3caH1047R models have demonstrated that Miransertib can effectively prevent the formation of and induce the regression of vascular malformations. embopress.orgresearchgate.net Furthermore, these models have been instrumental in showing that active angiogenesis is a prerequisite for the development of these malformations. embopress.orgresearchgate.net The use of such genetically defined models allows for a "clean" cellular setting to test the effects of pathway inhibitors like Miransertib, where a single genetic driver is present. nih.gov These models have also been used to study the role of the PI3K/AKT pathway in other contexts, such as lung and breast cancer, often in combination with other oncogenic mutations like BRAF V600E or in Her2-positive backgrounds. nih.govaacrjournals.org

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical studies is essential for understanding the relationship between drug exposure, target engagement, and therapeutic effect, thereby guiding the translation to clinical settings. nih.govcatapult.org.uk For Miransertib, preclinical PK/PD studies have been conducted in various animal models, including rats and mice. medchemexpress.commedchemexpress.com

Miransertib has demonstrated good oral bioavailability in preclinical species. medchemexpress.commedchemexpress.com In rats, the absolute oral bioavailability was reported to be 62%, with a half-life of 17 hours. medchemexpress.commedchemexpress.com In monkeys, the bioavailability was 49% with a shorter half-life of 7 hours. medchemexpress.commedchemexpress.com These studies establish the basic pharmacokinetic profile of the compound, which is crucial for designing effective dosing regimens in efficacy studies.

Table 2: Preclinical Pharmacokinetic Parameters of Miransertib

Species Bioavailability (F) Half-life (t1/2) Cmax (ng/mL) AUCinf (h*ng/mL)
Rat 62% 17 h 198 5496

This table summarizes key pharmacokinetic parameters of Miransertib in rats and monkeys, highlighting its oral bioavailability and species-specific disposition.

Pharmacodynamic assessments in preclinical models have focused on measuring the inhibition of AKT phosphorylation and its downstream targets, such as PRAS40, in tumor tissues or relevant cell populations. medchemexpress.commedkoo.comoncotarget.com For instance, oral administration of Miransertib to mice has been shown to significantly block AKT phosphorylation in neutrophils and platelets. nih.gov In tumor xenograft models, a direct relationship is often established between the concentration of the drug in the plasma and the extent of target inhibition in the tumor. aacrjournals.orgresearchgate.net This PK/PD relationship is then linked to anti-tumor efficacy. aacrjournals.org

Translational PK/PD modeling integrates data from in vitro assays, in vivo preclinical studies, and ultimately clinical trials to create a mathematical framework that can predict clinical outcomes. aacrjournals.orgnih.gov This approach allows for the determination of a target level of pathway inhibition required for a therapeutic effect. aacrjournals.orgnih.gov For allosteric inhibitors, it has been suggested that unbound plasma concentrations exceeding the in vitro cellular PD IC50 are necessary for significant pathway inhibition in vivo. aacrjournals.orgresearchgate.net This modeling helps to inform rational dose and schedule selection for clinical trials, aiming to achieve the desired level of target engagement while managing potential toxicities. nih.govgcs-web.com

Future Directions and Research Opportunities

Combinatorial Therapy Research

The therapeutic potential of Miransertib (B560090) HCl may be enhanced when used in combination with other antineoplastic agents. Research is exploring these synergies to overcome resistance and improve efficacy in various cancers.

Clinical trials have investigated Miransertib HCl in combination with several other drugs:

Anastrozole (B1683761): A Phase 1b study evaluated this compound in combination with anastrozole for patients with endometrial or ovarian cancer. clinicaltrials.govdrugbank.com

Carboplatin (B1684641) and Paclitaxel (B517696): Another arm of a Phase 1b study assessed the combination of this compound with carboplatin and paclitaxel in patients with advanced solid tumors. clinicaltrials.govascopubs.org

Paclitaxel alone: The same Phase 1b study also included a cohort receiving this compound in combination with just paclitaxel. clinicaltrials.govascopubs.org

Rapamycin (B549165) (Sirolimus): Preclinical studies in non-Hodgkin lymphoma models have shown that combining Miransertib with the mTORC1 inhibitor rapamycin can significantly reduce tumor growth. nih.gov

These combination studies aim to target the PI3K/AKT/mTOR pathway from multiple points, a strategy that shows significant promise in molecularly defined patient populations. firstwordpharma.comnih.gov Early results have shown some encouraging anticancer activity, for instance, in heavily pretreated ovarian cancer patients. ascopubs.org

Development of Next-Generation AKT Inhibitors

The development of Miransertib, a selective allosteric pan-AKT inhibitor, has paved the way for the creation of next-generation AKT inhibitors. researchgate.netnih.gov The goal is to design molecules with improved selectivity and potentially better therapeutic profiles.

Future development focuses on several key areas:

Isoform-Selective Inhibitors: Researchers are working on designing inhibitors that can selectively target one of the three AKT isoforms (AKT1, AKT2, AKT3). nih.govmdpi.com This is significant because some side effects, like cutaneous toxicity, have been linked to the inhibition of specific isoforms such as AKT2. mdpi.com By sparing certain isoforms, next-generation inhibitors could offer a better safety profile. mdpi.com

Covalent-Allosteric Inhibitors: A newer class of inhibitors, such as borussertib, which form a covalent bond with the AKT protein, are being investigated. aacrjournals.org These irreversible inhibitors have shown superior antiproliferative properties in preclinical models compared to reversible allosteric inhibitors like Miransertib. aacrjournals.org

PROTACs: Proteolysis-targeting chimeras (PROTACs) represent another innovative approach. A PROTAC based on Miransertib (ARQ-092) has been developed, which aims to degrade the AKT protein rather than just inhibiting it. mdpi.com This could offer a more potent and durable response.

These advancements aim to overcome challenges such as drug resistance and to minimize toxicities associated with inhibiting the ubiquitous PI3K/AKT pathway. researchgate.nettandfonline.com

Exploration of Additional Pathological Conditions

While initially developed as a cancer therapeutic, the mechanism of this compound has prompted research into its use for non-oncologic conditions driven by AKT pathway dysregulation. biospace.com

Key areas of exploration include:

PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome: Miransertib is being extensively studied in these rare genetic disorders characterized by tissue overgrowth due to mutations in the PI3K/AKT pathway. firstwordpharma.comclinicaltrials.eu It has received Fast Track Designation from the FDA for PROS and Rare Pediatric Disease and Orphan Drug Designations for Proteus syndrome. firstwordpharma.combiospace.com

Vascular Malformations: Preclinical studies have shown that Miransertib can prevent and induce the regression of PI3K-driven vascular malformations. biorxiv.orgembopress.org It has demonstrated efficacy in human endothelial cells with mutations that cause most low-flow vascular malformations. embopress.org

Leishmaniasis: Research has indicated that Miransertib is effective against Leishmania donovani and Leishmania amazonensis, the parasites responsible for visceral and cutaneous leishmaniasis, respectively. plos.org In preclinical models, it showed potent anti-leishmanial activity. plos.org

Sickle Cell Disease: Collaborators have been exploring the potential of Miransertib in preclinical testing for sickle cell disease. biospace.com

This repurposing of an oncology drug for non-cancerous overgrowth and infectious diseases highlights the broad potential of targeting the AKT pathway. nih.gov

Longitudinal Studies for Durable Treatment Benefits

To fully understand the long-term efficacy and safety of this compound, longitudinal studies are essential, particularly for chronic conditions like Proteus syndrome and PROS. nih.gov

Evidence of Durable Benefit: A case report detailed the five-year follow-up of a patient with Proteus syndrome treated with Miransertib. nih.govresearchgate.net The study reported a favorable long-term safety profile and durable benefits, including sustained improvement in pain and slowed growth of overgrowth lesions. nih.govresearchgate.net

Ongoing Long-Term Safety Studies: A multicenter, open-label, Phase 2 extension trial is active (though not currently recruiting) to study the long-term safety in participants with PROS or Proteus Syndrome who were previously treated with Miransertib in other studies. clinicaltrials.eupatsnap.com

Need for Novel Study Designs: The rarity and slow progression of diseases like Proteus syndrome present challenges for traditional clinical trial designs. nih.gov Long-term clinical trials with innovative designs are needed to properly assess the benefits and potential adverse effects of chronic treatment. nih.gov

These long-term studies are critical for establishing Miransertib as a viable, chronic therapy and for providing patients and clinicians with confidence in its sustained therapeutic effects. biospace.com The ability to achieve a lasting treatment response with a manageable safety profile is a key goal for these patient populations who currently have limited or no medicinal treatment options. biospace.com

Q & A

Q. What is the molecular mechanism of Miransertib HCl, and how does its selectivity for AKT isoforms influence experimental design?

this compound selectively inhibits AKT1 (IC50 = 5.0 nM), AKT2 (IC50 = 4.5 nM), and AKT3 (IC50 = 16 nM), with preferential activity against AKT1/2 . To validate isoform-specific effects, researchers should:

  • Use isoform-specific knockdown/knockout cell lines.
  • Employ phospho-specific antibodies (e.g., p-AKT Ser473/Thr308) in Western blotting.
  • Compare activity in models with genetic alterations (e.g., AKT1-E17K mutations). Note: Include dose-response curves to differentiate isoform contributions .

Q. What in vitro assays are most suitable for evaluating this compound’s efficacy against parasitic infections like leishmaniasis?

  • Promastigote assays : Measure EC50 values (e.g., 7.87 μM for L. amazonensis and 12.75 μM for L. donovani) using Alamar Blue or MTT viability assays .
  • Intracellular amastigote assays : Infect macrophages (e.g., THP-1 cells) and quantify parasite burden via microscopy or qPCR .
  • Autophagy modulation : Assess mTOR-dependent autophagy using LC3-II/GFP-LC3 puncta assays in infected macrophages .

Q. How should researchers address batch-to-batch variability in this compound during preclinical studies?

  • Validate compound purity (>95%) via HPLC and mass spectrometry.
  • Include a reference standard (e.g., S8339) in all experiments .
  • Replicate experiments across multiple batches to confirm reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors versus parasitic models be reconciled?

  • Context-dependent AKT signaling : Tumor microenvironments (e.g., hypoxia, stromal interactions) may alter AKT activation compared to parasitic models.
  • Parasite-specific mechanisms : Miransertib’s autophagy-enhancing effects in Leishmania-infected macrophages may not translate to cancer cells .
  • Experimental variables : Compare dosing regimens (e.g., 100 mg/kg in murine leishmaniasis vs. 30–60 mg/day in Phase I oncology trials) .

Q. What strategies optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

  • PK studies : Use LC-MS/MS to measure plasma/tissue concentrations; account for its oral bioavailability (~60%) and half-life (~8–12 hours) .
  • PD biomarkers : Monitor p-GSK3β (Ser9) in peripheral blood mononuclear cells (PBMCs) or tumor biopsies .
  • Dosing schedules : Test intermittent vs. continuous dosing to mitigate toxicity (e.g., hyperglycemia) while maintaining efficacy .

Q. How can researchers design combination therapies to overcome resistance to this compound in cancer models?

  • Vertical pathway inhibition : Pair with PI3K (e.g., Alpelisib) or mTOR inhibitors (e.g., Everolimus) to block compensatory signaling .
  • Horizontal combination : Test synergy with DNA-damaging agents (e.g., cisplatin) in AKT1-mutant cancers.
  • Resistance screens : Perform CRISPR-Cas9 libraries to identify genes conferring resistance (e.g., PHLPP1/2 upregulation) .

Q. What are the critical parameters for validating this compound’s off-target effects in kinase profiling assays?

  • Broad-spectrum kinase panels : Use assays like KinomeScan to quantify inhibition of non-AKT kinases (e.g., PKA, ROCK).
  • Selectivity ratios : Calculate IC50 ratios (e.g., AKT1 vs. PKA IC50 = 5 nM vs. 3 nM for AT13148, a less selective inhibitor) .
  • Functional validation : Confirm off-target hits in cell-based assays (e.g., ROCK-dependent cytoskeletal changes) .

Methodological Guidelines

  • Data reporting : Follow the Beilstein Journal’s standards for experimental reproducibility, including raw data deposition and detailed supplementary methods .
  • Literature reviews : Use databases like PubMed and Web of Science with keywords "Miransertib" and "AKT inhibition," filtering for primary studies (2015–2025) .
  • Ethical compliance : Disclose funding sources (e.g., Merck-supplied compounds) and conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.